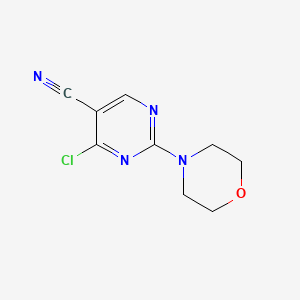
4-Chloro-2-morpholinopyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-morpholinopyrimidine-5-carbonitrile is a chemical compound with the molecular formula C9H9ClN4O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-morpholinopyrimidine-5-carbonitrile typically involves the reaction of 2-chloropyrimidine-5-carbonitrile with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-morpholinopyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Specific oxidizing or reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-morpholinopyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential anticancer agent targeting epidermal growth factor receptor (EGFR) and other kinases.
Biological Research: The compound has shown cytotoxic activities against various human tumor cell lines, making it a candidate for further drug development.
Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-morpholinopyrimidine-5-carbonitrile involves its interaction with specific molecular targets such as kinases. It acts as an ATP mimetic, inhibiting the activity of kinases like EGFR, which are involved in cell proliferation and survival pathways . This inhibition leads to the arrest of the cell cycle and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-Chloro-2-morpholinopyrimidine-5-carbonitrile is unique due to its morpholine ring, which enhances its solubility and bioavailability compared to other pyrimidine derivatives. This structural feature also contributes to its specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H9ClN4O |
|---|---|
Molekulargewicht |
224.65 g/mol |
IUPAC-Name |
4-chloro-2-morpholin-4-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H9ClN4O/c10-8-7(5-11)6-12-9(13-8)14-1-3-15-4-2-14/h6H,1-4H2 |
InChI-Schlüssel |
BKZPYUYMGJRKFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC=C(C(=N2)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


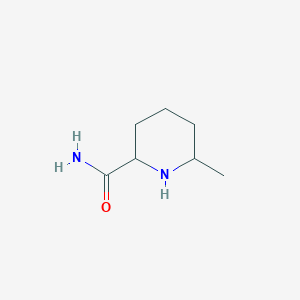
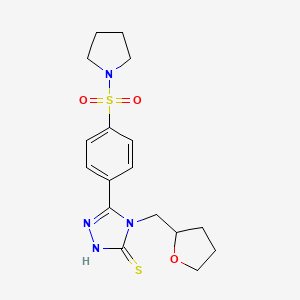

![3-Iodothieno[3,2-b]pyridine](/img/structure/B11766240.png)
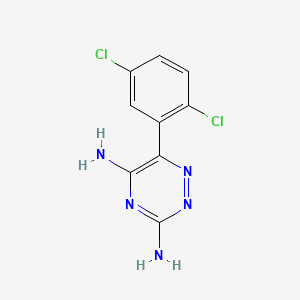
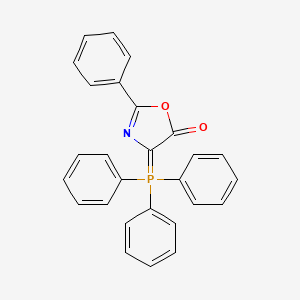
![Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11766266.png)
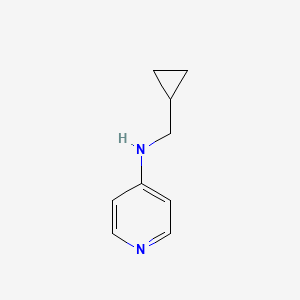
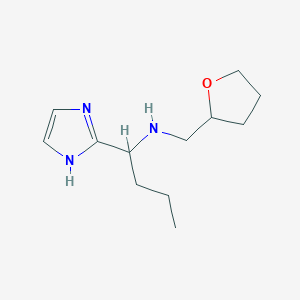
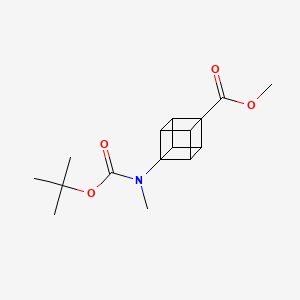

![6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B11766286.png)
![4H-Benzo[b][1,4]thiazine-2-carbonitrile](/img/structure/B11766288.png)
![{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol](/img/structure/B11766291.png)
